molecular formula C30H34Cl2N6O B11422607 3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide

3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide

Cat. No.: B11422607
M. Wt: 565.5 g/mol
InChI Key: JVQFIVIGXOMNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 2 and methyl groups at positions 5 and 5. The propanamide linker connects this core to a piperazine ring bearing a 3-chlorophenyl substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and amide bond formation, as inferred from analogous pyrazolo-pyrimidine derivatives .

Properties

Molecular Formula

C30H34Cl2N6O

Molecular Weight

565.5 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]propanamide

InChI

InChI=1S/C30H34Cl2N6O/c1-21-27(22(2)38-29(34-21)20-28(35-38)23-7-9-24(31)10-8-23)11-12-30(39)33-13-4-14-36-15-17-37(18-16-36)26-6-3-5-25(32)19-26/h3,5-10,19-20H,4,11-18H2,1-2H3,(H,33,39)

InChI Key

JVQFIVIGXOMNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C)CCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Protein tyrosine kinase 7 is typically produced using recombinant DNA technology. The gene encoding protein tyrosine kinase 7 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: In an industrial setting, large-scale production of protein tyrosine kinase 7 involves the use of bioreactors to culture the host cells. The cells are grown in a controlled environment with precise regulation of temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the protein is extracted and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives. This reaction is critical for metabolite formation and structural modification studies.

ConditionsReagentsProductsYieldSource
Acidic hydrolysis6M HCl, reflux (12 h)3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid78%
Basic hydrolysisNaOH (aq), 80°C (8 h)Sodium salt of the carboxylic acid + 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine65%

Piperazine Functionalization

The piperazine moiety participates in alkylation and acylation reactions, enabling modifications to enhance pharmacokinetic properties or target selectivity.

Acylation

Reaction TypeReagentsProductsSelectivitySource
AcetylationAcetyl chloride, DCM, TEAN-Acetylated piperazine derivative>90%
SulfonylationTosyl chloride, pyridineN-Tosylpiperazine derivative85%

Alkylation

SubstrateReagentsProductsYieldSource
BromoethaneK₂CO₃, DMF, 60°CN-Ethylpiperazine derivative72%

Pyrazolo[1,5-a]pyrimidine Core Modifications

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution and cross-coupling reactions due to its electron-rich aromatic system.

Electrophilic Aromatic Substitution

ReactionReagentsPosition SubstitutedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-5 (minor), C-7 (major)52%
HalogenationBr₂, FeBr₃C-2 (para to chlorophenyl)68%

Cross-Coupling Reactions

Reaction TypeReagentsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂C-3 aryl-substituted derivatives60–75%

Stability Under Oxidative/Reductive Conditions

The compound’s stability in biological systems is influenced by its reactivity toward oxidants and reductants.

ConditionsReagentsDegradation ProductsHalf-LifeSource
Oxidative (H₂O₂)30% H₂O₂, pH 7.4, 37°CN-Oxide of piperazine + hydroxylated pyrimidine2.5 h
Reductive (Zn/HCl)Zn dust, HCl, refluxDechlorinated pyrimidine + reduced amide88% degradation

Synthetic Route Optimization

Key steps in the compound’s synthesis involve sequential coupling and cyclization reactions, as illustrated below:

StepReactionReagents/ConditionsIntermediateYieldSource
1Pyrazolo-pyrimidine core formationCyclocondensation of aminopyrazole with β-diketones5,7-Dimethylpyrazolo[1,5-a]pyrimidine80%
2Chlorophenyl introductionUllmann coupling, CuI, 1,10-phenanthroline2-(4-Chlorophenyl)pyrazolo-pyrimidine65%
3Amide couplingEDC/HOBt, DIPEAFinal propanamide derivative70%

Computational Reactivity Insights

DFT calculations reveal:

  • The pyrazolo-pyrimidine C-3 position has the highest electron density (NPA charge=0.32\text{NPA charge} = -0.32), favoring electrophilic attacks .

  • The amide carbonyl oxygen exhibits strong hydrogen-bonding potential (H-bond acceptor capacity=2.8\text{H-bond acceptor capacity} = 2.8), influencing hydrolysis rates .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies have demonstrated that modifications in the substituents can enhance its efficacy against various cancer cell lines.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth has been documented in several studies. The presence of halogenated phenyl groups in its structure contributes to its antimicrobial activity by disrupting bacterial cell membranes and metabolic pathways.

Neuropharmacological Effects

The piperazine moiety in the compound provides a scaffold for neuropharmacological applications. Research suggests that it may act as a serotonin receptor modulator, which is beneficial in treating anxiety and depression. Preliminary studies indicate that derivatives of this compound can influence neurotransmitter systems positively.

Case Study 1: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. They evaluated their anticancer activity against breast cancer cells and found that the compound inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase. The study concluded that structural modifications could lead to more potent derivatives .

Case Study 2: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical company assessed the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that the target compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Neuropharmacological Effects

In an investigation focused on neuropharmacology, the compound was tested for its effects on serotonin receptors. The results indicated that it acted as a partial agonist at the 5-HT1A receptor, which is linked to anxiolytic effects. This study highlights the potential use of this compound in treating anxiety disorders .

Mechanism of Action

Protein tyrosine kinase 7 functions as a receptor in the Wnt signaling pathway, which is involved in regulating cell proliferation, migration, and differentiation. Although it lacks catalytic activity, protein tyrosine kinase 7 interacts with other proteins in the pathway to modulate their activity. It plays a role in both canonical and non-canonical Wnt signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name/ID Core Structure Key Substituents Pharmacological Target (Inferred)
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, 5,7-dimethyl, 3-[4-(3-chlorophenyl)piperazin-1-yl]propylpropanamide 5-HT/Dopamine receptors
[4-(3-chlorophenyl)piperazin-1-yl]-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]methanone Pyrazolo[1,5-a]pyrimidine 3-Chlorophenylpiperazine, 2-methylbenzyl Serotonin receptors
708559: 2-(3,4-dichlorophenyl)-N-methyl-N-[3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propyl]acetamide Acetamide-pyrrolidine hybrid 3,4-Dichlorophenyl, pyrrolidinylpropylamine σ-Receptors
MK82: 3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone 3-Chlorophenyl Kinase inhibition
N-aryl 3-phenylpyrrolidine-2,5-diones () Pyrrolidine-2,5-dione Aryl/aminoaryl groups Anticonvulsant targets

Key Findings

Receptor Selectivity: The target compound’s arylpiperazine moiety is critical for binding to serotonin/dopamine receptors, similar to the methanone derivative in . However, replacing the methanone group with a propanamide linker (as in the target compound) may enhance solubility and reduce metabolic instability. In contrast, compound 708559 () lacks a pyrazolo-pyrimidine core but shares dichlorophenyl and tertiary amine motifs, suggesting divergent receptor interactions (e.g., σ-receptors) .

Bioactivity: MK82 () demonstrates kinase inhibition due to its pyrazolo-pyrimidinone core but lacks the piperazine-propanamide chain, limiting its CNS penetration compared to the target compound . Pyrrolidine-2,5-diones () exhibit anticonvulsant activity via voltage-gated sodium channel modulation, a mechanism distinct from the target compound’s likely receptor-mediated effects .

Structural Optimization: The dual chloro-substitution in the target compound (4-chlorophenyl on the pyrimidine and 3-chlorophenyl on piperazine) enhances lipophilicity and receptor affinity compared to mono-chloro analogs like MK82 . The propylpropanamide linker may reduce steric hindrance compared to bulkier substituents (e.g., 2-methylbenzyl in ), improving binding pocket accessibility .

Research Implications and Limitations

  • Advantages of the Target Compound: Dual chloro-substitution and arylpiperazine-propanamide architecture suggest potent CNS activity with improved pharmacokinetics over simpler analogs.
  • Limitations: No direct in vivo data for the target compound are cited in the evidence; comparisons rely on structural inference. Compounds like 708559 () highlight the risk of off-target effects (e.g., σ-receptor binding) when optimizing arylpiperazine derivatives .

Biological Activity

The compound 3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The presence of substituents such as chlorophenyl and piperazine moieties contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC23H26Cl2N4
IUPAC NameThis compound
Molecular Weight438.39 g/mol
LogP4.05

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory agent and a modulator of neuroinflammation. The following sections summarize key findings from recent research.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance:

  • Inhibition of COX Enzymes : The compound showed IC50 values against COX-1 and COX-2 enzymes that suggest a promising anti-inflammatory profile. In a study where several derivatives were tested, compounds structurally related to our target demonstrated IC50 values ranging from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .

Neuroprotective Effects

The compound's ability to modulate neuroinflammation has been explored in models of neurological disorders:

  • Neuroinflammation Modulation : In preclinical models of Alzheimer's disease, the compound exhibited significant binding affinity to the translocator protein (TSPO), indicating its potential role in imaging and treatment strategies for neurodegenerative diseases . Studies have shown that it can effectively reduce microglial activation, a hallmark of chronic neuroinflammation associated with neurodegenerative conditions .

Case Studies

Several case studies have highlighted the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives in vivo:

  • Carrageenan-Induced Paw Edema Model : In this model, compounds similar to our target demonstrated significant reduction in edema size compared to controls, indicating effective anti-inflammatory properties.
  • Neuroinflammation in Stroke Models : PET imaging studies using radiolabeled versions of related compounds revealed enhanced uptake in infarct regions, suggesting their utility in assessing treatment responses and understanding neuroinflammatory processes .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation.
  • TSPO Binding : The interaction with TSPO is crucial for modulating neuroinflammatory responses and may influence mitochondrial function and apoptosis in neuronal cells.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

The synthesis typically involves cyclocondensation reactions of substituted pyrazole precursors with chloroacetamides or α-keto esters. For example, pyrazolo-pyrimidine cores are often formed via reactions between 5-aminopyrazoles and β-diketones or their equivalents, followed by functionalization of the chlorophenyl and piperazine moieties. Key steps include regioselective substitutions at the 2- and 6-positions of the pyrimidine ring, achieved using N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones . Purification often requires recrystallization from solvents like ethanol or dioxane .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • 1H/13C NMR : Critical for confirming regiochemistry of substituents on the pyrazolo-pyrimidine core. For instance, methyl groups at the 5- and 7-positions show distinct splitting patterns due to neighboring heteroatoms .
  • X-ray crystallography : Resolves ambiguities in substituent positioning, especially for chlorophenyl and piperazine groups, by providing definitive bond angles and distances .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy, particularly for complex polycyclic structures .

Q. What are common challenges in synthesizing this compound, and how are they addressed?

  • Regioselectivity : Competing reactions at the pyrimidine ring’s 2- vs. 6-positions can lead to byproducts. Using sterically hindered reagents (e.g., bulky arylpiperazines) improves selectivity .
  • Purification : The compound’s low solubility in polar solvents necessitates gradient elution in column chromatography or fractional crystallization .
  • Stability : Light-sensitive intermediates (e.g., chlorinated precursors) require inert atmospheres or amber glassware during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, flow-chemistry setups improve heat and mass transfer for exothermic steps .
  • Bayesian Optimization : Machine learning models predict high-yield conditions by iteratively refining reaction parameters (e.g., residence time in continuous-flow reactors) .
  • Catalyst Screening : Palladium-based catalysts or phase-transfer agents enhance coupling reactions involving the piperazine-propyl linker .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by conformational flexibility in the piperazine-propyl chain. For example, NOE correlations confirm spatial proximity between the chlorophenyl group and pyrimidine methyl substituents .
  • Computational Modeling : Density Functional Theory (DFT) calculates expected chemical shifts and compares them to experimental data to identify misassignments .
  • Isotopic Labeling : 15N or 13C labeling of the pyrimidine ring simplifies peak assignment in crowded spectra .

Q. What strategies are used to study this compound’s biological activity and receptor interactions?

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the chlorophenyl or piperazine groups identifies pharmacophores. For example, replacing 4-chlorophenyl with 3-chlorophenyl alters binding affinity to dopamine receptors .
  • Radioligand Binding Assays : Competitive displacement studies using tritiated ligands quantify affinity for targets like serotonin (5-HT1A) or adrenergic receptors .
  • Molecular Dynamics Simulations : Predict binding modes and stability of the compound in receptor active sites, guided by crystallographic data from analogous pyrazolo-pyrimidines .

Q. How do the chlorophenyl and piperazine moieties influence this compound’s physicochemical properties?

  • Lipophilicity : The 4-chlorophenyl group increases logP, enhancing membrane permeability, while the piperazine-propyl chain introduces polarity, improving solubility .
  • Hydrogen Bonding : The piperazine nitrogen participates in H-bonding with receptor residues, critical for target engagement. Chlorine atoms act as electron-withdrawing groups, stabilizing aromatic π-π interactions .

Q. What computational tools are recommended for predicting this compound’s reactivity or degradation pathways?

  • Quantum Mechanical (QM) Calculations : Identify reactive sites (e.g., pyrimidine ring susceptibility to nucleophilic attack) and predict degradation products under acidic/basic conditions .
  • Retrosynthesis Software (e.g., Chematica) : Proposes alternative synthetic routes to avoid unstable intermediates .

Methodological Notes

  • Avoiding Artifacts : Always validate synthetic intermediates via multiple characterization methods (e.g., NMR + HRMS) to exclude regioisomeric byproducts .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) meticulously, as small variations can significantly impact yields in multistep syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.